3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that features a furan ring and an oxadiazole ring connected by a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. The furan ring can then be introduced via a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-3-yl)propan-1-amine: Lacks the oxadiazole ring, which may result in different chemical reactivity and biological activity.
3-(Tetrahydrofuran-3-yl)propan-1-amine: Contains a saturated furan ring, which affects its electronic properties and reactivity.
2-(Furan-2-yl)-1,3-thiazole: Another heterocyclic compound with different ring systems, leading to distinct chemical and biological properties.
Uniqueness
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of both furan and oxadiazole rings, which confer specific electronic and steric properties. These features can enhance its potential as a versatile building block in organic synthesis and its ability to interact with biological targets .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C9H11N3O2/c10-4-1-2-8-11-9(12-14-8)7-3-5-13-6-7/h3,5-6H,1-2,4,10H2 |
InChI Key |
UQZOWXPPVNDTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NOC(=N2)CCCN |
Origin of Product |
United States |
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